

An In-depth Technical Guide to the Preclinical Data Package of Entrectinib

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A Note on Nomenclature: The preclinical and clinical data detailed in this document are associated with the compound entrectinib. While the initial request specified "anizatrectinib," publicly available scientific literature and drug development information overwhelmingly point to entrectinib as the extensively studied compound with the described mechanism of action. It is presumed that "anizatrectinib" may be a lesser-known developmental code or a synonym.

This technical guide provides a comprehensive overview of the preclinical data for entrectinib, a potent and selective tyrosine kinase inhibitor. The information is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of its mechanism of action, in vitro and in vivo efficacy, and key experimental methodologies.

Mechanism of Action

Entrectinib is an orally bioavailable, central nervous system (CNS)-active inhibitor of the tropomyosin receptor kinases (TRK) TRKA, TRKB, and TRKC, as well as the proto-oncogene tyrosine-protein kinase ROS1 and anaplastic lymphoma kinase (ALK).[1][2] These kinases, when constitutively activated through genetic alterations such as gene fusions, can become oncogenic drivers, promoting tumor cell proliferation and survival.[3][4]

Entrectinib functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of these kinases and blocking their catalytic activity.[3][5] This inhibition disrupts downstream signaling pathways crucial for cancer cell growth, including the mitogen-activated protein kinase (MAPK/ERK), phosphoinositide 3-kinase (PI3K/AKT), and phospholipase C-y (PLCy)



pathways.[1][3] By suppressing these pathways, entrectinib induces cell cycle arrest and apoptosis in tumor cells harboring NTRK, ROS1, or ALK gene fusions.[6]

A key feature of entrectinib is its ability to cross the blood-brain barrier, enabling it to target primary and metastatic brain tumors.[7][8] Preclinical studies have shown that entrectinib is a weak substrate for P-glycoprotein (P-gp), an efflux transporter that often limits the CNS penetration of other kinase inhibitors.[9]

In Vitro Studies Kinase Inhibition

Entrectinib has demonstrated potent inhibitory activity against its target kinases in biochemical assays.

Kinase	IC50 (nmol/L)
TRKA	1.7
TRKB	0.1
TRKC	0.1
ROS1	0.2
ALK	1.6

Data sourced from preclinical studies.[9]

Cell Proliferation and Signaling

Entrectinib has shown potent anti-proliferative activity in various cancer cell lines driven by NTRK, ROS1, or ALK fusions.



Cell Line	Cancer Type	Genetic Alteration	IC50 (nmol/L)
IMS-M2	Acute Myeloid Leukemia	ETV6-NTRK3	0.47
M0-91	Acute Myeloid Leukemia	ETV6-NTRK3	0.65

Data sourced from a study on ETV6-NTRK3—Positive Acute Myeloid Leukemia.[6]

In cell-based assays, entrectinib effectively inhibited the phosphorylation of its target kinases and downstream signaling proteins. For example, in the colorectal carcinoma cell line KM12, which harbors a TPM3-NTRK1 fusion, treatment with entrectinib led to a dose-dependent decrease in the phosphorylation of TRKA, PLCy1, AKT, and MAPK.[10]

Experimental Protocols

Cell Proliferation Assay:

- Cell Lines: Cancer cell lines with known NTRK, ROS1, or ALK fusions.
- Treatment: Cells were seeded in 96-well plates and treated with increasing concentrations of entrectinib for a specified duration (e.g., 72 hours).
- Analysis: Cell viability was assessed using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay. IC50 values were calculated from the dose-response curves.

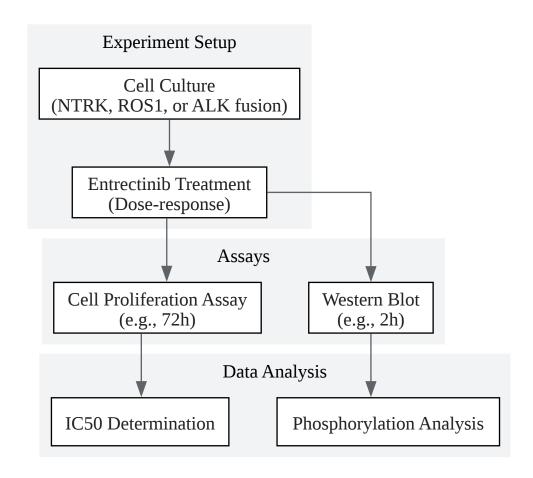
Western Blot Analysis:

- Cell Treatment: Cells were treated with various concentrations of entrectinib for a short period (e.g., 2 hours) to assess the impact on signaling pathways.
- Protein Extraction and Quantification: Cells were lysed, and protein concentrations were determined using a BCA assay.
- Immunoblotting: Equal amounts of protein were separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for total and phosphorylated forms of



target proteins (e.g., TRKA, AKT, ERK).

 Detection: Membranes were incubated with secondary antibodies and visualized using a chemiluminescence detection system.



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In Vitro Experimental Workflow

In Vivo Studies

Entrectinib has demonstrated significant anti-tumor activity in various preclinical xenograft models.

Xenograft Models



Cancer Type	Cell Line/Model	Genetic Alteration	Treatment	Outcome
Neuroblastoma	SH-SY5Y (TrkB transfected)	NTRK2	60 mg/kg, BID, oral	Significant tumor growth inhibition and improved event-free survival.[11]
Colorectal Carcinoma	KM12	TPM3-NTRK1	Not specified	Tumor regression.[10]
Acute Myeloid Leukemia	IMS-M2, M0-91	ETV6-NTRK3	10 or 30 mg/kg, daily, oral	Complete tumor regression.[6]
Anaplastic Large Cell Lymphoma	Karpas-299, SR- 786	NPM-ALK	30 or 60 mg/kg, BID, oral	Tumor regression; tumor eradication in some models.

CNS Penetration

Entrectinib has shown the ability to penetrate the CNS in multiple species.

Species	Brain/Blood Ratio
Mouse	0.4
Rat	0.6 - 1.0
Dog	1.4 - 2.2

Data sourced from a study on the efficacy of entrectinib in brain tumors.[7]

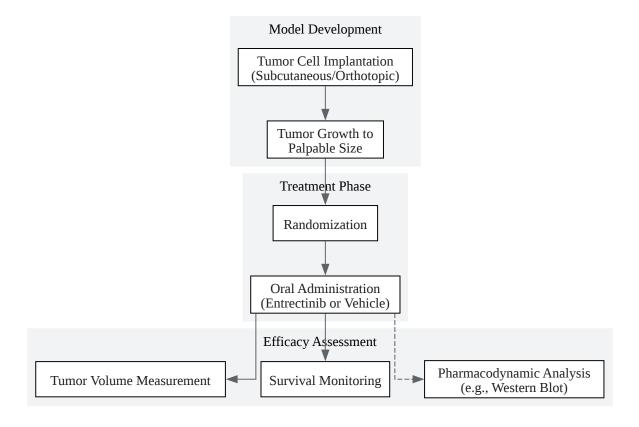
Experimental Protocols

Xenograft Tumor Model:

• Animal Model: Immunocompromised mice (e.g., SCID or nude mice).



- Tumor Implantation: Human cancer cells with relevant genetic alterations were implanted subcutaneously or orthotopically.
- Treatment: Once tumors reached a palpable size, mice were randomized into vehicle control
 and entrectinib treatment groups. Entrectinib was typically formulated in 0.5%
 methylcellulose with 1% Tween 80 and administered orally.[11]
- Efficacy Assessment: Tumor volumes were measured regularly. At the end of the study, tumors could be excised for pharmacodynamic analysis (e.g., Western blotting). Survival was also monitored as a key endpoint.



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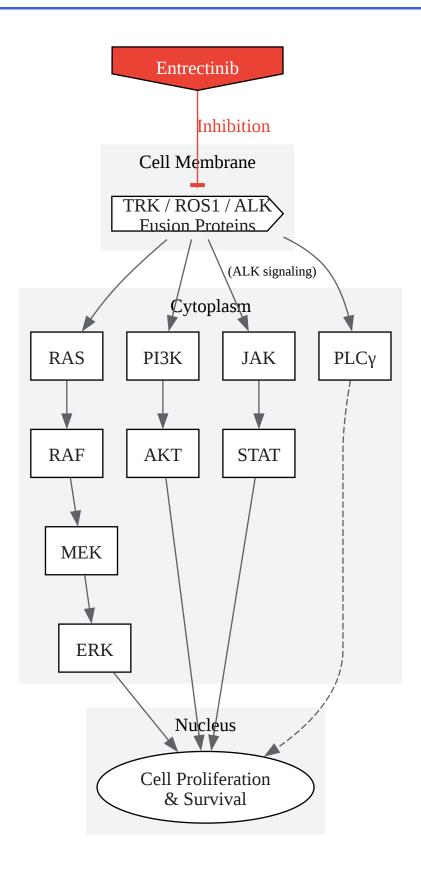


In Vivo Xenograft Experimental Workflow

Signaling Pathways

Entrectinib targets the constitutively active TRK, ROS1, and ALK fusion proteins, thereby inhibiting multiple downstream signaling cascades that are critical for tumor cell proliferation and survival.





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Entrectinib's Impact on Key Signaling Pathways



Drug Metabolism and Interactions

In vitro studies have shown that entrectinib is primarily metabolized by the cytochrome P450 enzyme CYP3A4.[12] Entrectinib is also an inhibitor of CYP3A4/5 with an IC50 of 2 μ M and an inhibitor of P-glycoprotein with an IC50 of 1.33 μ M.[12] These findings suggest a potential for drug-drug interactions with strong inhibitors or inducers of CYP3A4, as well as with substrates of CYP3A4 and P-gp.[12][13]

Conclusion

The preclinical data package for entrectinib provides a strong rationale for its clinical development in tumors harboring NTRK, ROS1, or ALK gene fusions. Its potent and selective inhibition of these key oncogenic drivers, coupled with its ability to penetrate the central nervous system, addresses a significant unmet medical need for patients with these types of cancers, including those with brain metastases. The in vitro and in vivo studies consistently demonstrate its anti-tumor activity and provide a solid foundation for its clinical use.

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